REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[Br:10]Br>C(O)(=O)C>[Br:10][C:5]1[CH:6]=[C:7]([CH3:9])[CH:8]=[C:2]([CH3:1])[C:3]=1[NH2:4]
|
Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC(=C1)C
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Name
|
|
Quantity
|
21.2 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
1500 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
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Type
|
CUSTOM
|
Details
|
with vigorous stirring over ca. 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
This mixture was stirred for 2 hours at 40° C
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with 50 ml of acetic acid
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Type
|
ADDITION
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Details
|
The resulting white solid was added to a solution of 100 g of potassium hydroxide in 400 ml of water
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Type
|
STIRRING
|
Details
|
This mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted with 3×100 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Type
|
CUSTOM
|
Details
|
gave yellowish liquid, bp 83-85° C./1 mm Hg
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |